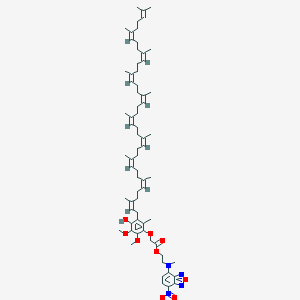
Ethyl 2-cyano-2-(4-cyanophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement provides a pathway for synthesizing hydroxamic acids and ureas from carboxylic acids, demonstrating the compound's utility in complex organic syntheses. This method achieves good yields without racemization under mild conditions and is compatible with common protecting groups. The process is environmentally friendly and cost-effective due to the recyclability of byproducts (Thalluri et al., 2014).
Molecular Structure Analysis
The crystal and molecular structure of ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate has been determined, providing insights into its stereochemistry and the effects of steric and electronic factors on bond parameters and special spectroscopy information. Such studies are pivotal for understanding the reactivity and interaction capabilities of this compound (Jia Zhi, 1996).
Chemical Reactions and Properties
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate demonstrates unique reactivity patterns, with its structure promoting the formation of layers in crystals without significant intermolecular interactions. This feature underscores the importance of molecular architecture in dictating the compound's behavior in solid-state and potentially in reaction environments (Boukhedena et al., 2018).
Physical Properties Analysis
Investigations into the physical properties of Ethyl 2-cyano-2-(4-cyanophenyl)acetate derivatives have highlighted their fluorescence in solid states, showing emission maxima in specific ranges. This property is essential for applications in materials science, where fluorescence can be leveraged for sensing, imaging, or as optical materials (Chunikhin & Ershov, 2021).
Chemical Properties Analysis
The synthesis of novel copolymers incorporating ethyl 2-cyano-3-phenyl-2-propenoates reveals the compound's versatility in polymer science. These copolymers' thermal behavior and decomposition characteristics provide valuable information for developing materials with desired thermal properties and stability (Wojdyla et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis of Hydroxamic Acids and Ureas
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement is a significant method for synthesizing hydroxamic acids from carboxylic acids. This process allows for the conversion of carboxylic acids to ureas without racemization, offering a milder, simpler, and environmentally friendly approach due to the recyclability of byproducts. This method emphasizes compatibility with common N-protecting and OH protecting groups, demonstrating its utility in organic synthesis (Thalluri et al., 2014).
Solubility and Dissolution Properties
The solubility of 2-Cyano-4′-methylbiphenyl (OTBN) in binary solvent mixtures has been studied to understand its dissolution thermodynamic properties. Measurements in ethanol combined with various solvents (ethyl acetate, acetonitrile, acetone) reveal how solubility changes with temperature, providing insights into the compound's behavior in different solvent environments. This research aids in the optimization of conditions for the compound's application in various chemical reactions and formulations (Zhou et al., 2017).
Stereoselective Formation of Glycosides
The [1-cyano-2-(2-iodophenyl)]ethylidene group has been used as an acetal-protecting group for carbohydrate thioglycoside donors, demonstrating strong beta-selectivity. This method also allows for the tin-mediated radical fragmentation to produce beta-rhamnopyranosides, indicating its potential for creating specific glycosidic linkages with high yield and selectivity. This innovative approach opens new avenues for the synthesis of complex carbohydrates and glycoconjugates (Crich & Bowers, 2006).
Novel Copolymers Synthesis
Research into novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates explores the synthesis and characterization of copolymers designed for specific applications. This includes the investigation of their thermal behavior and decomposition, contributing to the development of materials with tailored properties for industrial use (Wojdyla et al., 2022).
Safety And Hazards
Ethyl 2-cyano-2-(4-cyanophenyl)acetate is classified as a dangerous substance. It is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
ethyl 2-cyano-2-(4-cyanophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)11(8-14)10-5-3-9(7-13)4-6-10/h3-6,11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVDVRMADXPBIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444028 |
Source


|
| Record name | Ethyl 2-cyano-2-(4-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-(4-cyanophenyl)acetate | |
CAS RN |
120885-48-5 |
Source


|
| Record name | Ethyl 2-cyano-2-(4-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-[4-pyridyl]ethanol](/img/structure/B45889.png)





![[(1S,2S,6R,10S,11S,13S,14R,15R)-1,6,14-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B45903.png)
![methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45904.png)


![Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate](/img/structure/B45912.png)


